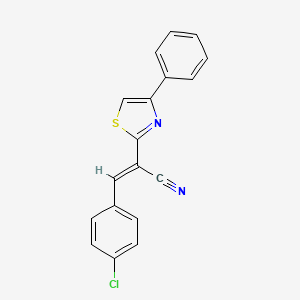

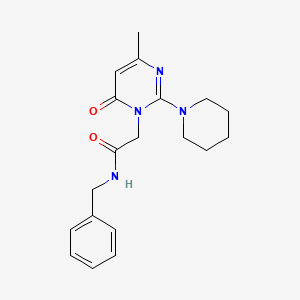

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives was synthesized via an aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .Molecular Structure Analysis

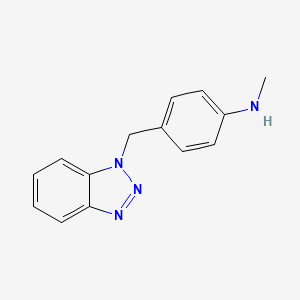

The molecular structure of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be deduced from its molecular formula, C18H11ClN2S. Further details about its structure might be obtained through techniques such as IR and NMR spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile are not mentioned in the retrieved results, thiazole derivatives have been reported to exhibit various biological activities .Applications De Recherche Scientifique

Reduction and Derivative Formation

- Reduction to Amino Derivatives : (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound , have been reduced with lithium aluminum hydride to form (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process, involving a similar compound, yielded these derivatives with moderate yields (Frolov et al., 2005).

Synthesis and Characterization

- Oxidation to Oxirane-2-carboxamides : An efficient procedure was developed for synthesizing 3-aryl(styryl)-2-(4-arylthiazol-2-yl)oxirane-2-carboxamides and 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamides. This process, applicable to (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, generated previously unknown compounds, highlighting the potential for generating new chemical entities (Dotsenko et al., 2005).

Applications in Solar Cells

- Use in Organic Solar Cells : A structurally similar compound, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, was synthesized and characterized for use as an electron acceptor in bulk heterojunction organic solar cells. This indicates the potential application of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile in photovoltaic technologies (Kazici et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Photo-cross-linkable polymers, including derivatives of (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, were synthesized and found to be effective inhibitors for the corrosion of mild steel in hydrochloric acid. This application demonstrates the compound's utility in materials science and engineering (Baskar et al., 2014).

Photophysical Studies

- Photophysical Properties Analysis : Photophysical studies of various acrylonitrile derivatives, including those structurally similar to the compound , were conducted. This research helps understand the optical properties of these compounds, which can be crucial in fields like optoelectronics and photonics (Percino et al., 2011).

Propriétés

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYIXQYTFLVTQV-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

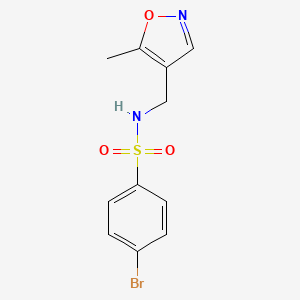

![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)

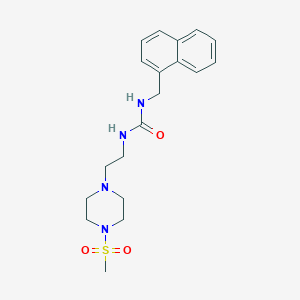

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

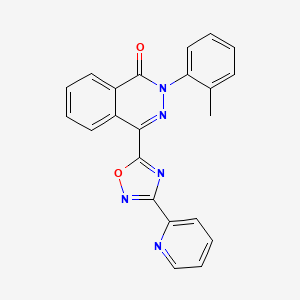

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[(difluoromethyl)sulfanyl]benzamide](/img/structure/B2442189.png)